molecular formula C22H25ClN2O3S B2836324 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-isopentylacetamide CAS No. 895999-53-8

2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-isopentylacetamide

Cat. No.: B2836324
CAS No.: 895999-53-8
M. Wt: 432.96
InChI Key: MDHKPGRMWSVKDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-isopentylacetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure features an indole core, a 2-chlorobenzylsulfonyl group, and an N-isopentylacetamide moiety, which is a substructure found in other bioactive molecules . This specific architecture suggests potential as a key intermediate or a target scaffold in the development of novel therapeutic agents. Researchers are investigating its properties and reactivity to explore structure-activity relationships (SAR). The compound is provided with high chemical purity and comprehensive analytical characterization data to ensure reliability and reproducibility in experimental settings. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]-N-(3-methylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O3S/c1-16(2)11-12-24-22(26)14-25-13-21(18-8-4-6-10-20(18)25)29(27,28)15-17-7-3-5-9-19(17)23/h3-10,13,16H,11-12,14-15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHKPGRMWSVKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and their implications:

Compound Name Molecular Formula Key Substituents Biological Activity/Notes Reference ID
Target Compound : 2-(3-((2-Chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-isopentylacetamide C₂₂H₂₄ClN₂O₃S - 3-(2-Chlorobenzyl sulfonyl)
- N-isopentyl acetamide
Hypothesized enhanced lipophilicity and electronic effects; requires experimental validation. N/A
Compound 33 : 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)acetamide C₂₁H₁₅Cl₂N₂O₅S₂ - 1-(4-Chlorobenzoyl)
- 5-methoxy
- Thiophene sulfonyl
Synthesized via coupling reaction (39% yield); potential anti-inflammatory/antioxidant activity inferred from similar analogs.
Compound 3a : (E)-N-(2-Chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide C₁₇H₁₄ClN₃O₂ - 3-(Hydroxyimino)methyl
- N-(2-chlorophenyl)
High antioxidant activity (FRAP/DPPH assays); halogen positioning critical for efficacy.
N-((1-(Phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide C₁₇H₁₆N₂O₃S - 1-Phenylsulfonyl
- 3-methyl acetamide
Studied via FT-IR, NMR, and DFT; electronic properties suggest reactivity at indole C3.
N-(2-Chlorobenzyl)-2-(1H-indol-1-yl)acetamide C₁₇H₁₅ClN₂O - N-(2-chlorobenzyl)
- No sulfonyl group
Lower molecular weight; absence of sulfonyl may reduce polarity and target affinity.

Key Findings from Analog Studies

Impact of Halogen Positioning :

  • Compound 3a (2-chlorophenyl) exhibited superior antioxidant activity compared to analogs with halogens at other positions, highlighting the importance of steric and electronic effects .
  • In the target compound, the 2-chlorobenzyl group may similarly optimize interactions with hydrophobic enzyme pockets.

Role of Sulfonyl Groups :

  • The phenylsulfonyl group in N-((1-(phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide increased electron-withdrawing effects, stabilizing reactive intermediates . The target compound’s 2-chlorobenzyl sulfonyl group likely amplifies this effect while adding steric bulk.

Side Chain Modifications :

  • The isopentyl chain in the target compound may enhance membrane permeability compared to shorter chains (e.g., methyl or ethyl in other analogs). This aligns with studies showing branched alkyl groups improving pharmacokinetics .

Synthetic Challenges :

  • Compound 33 required HPLC purification due to steric hindrance from the thiophene sulfonyl group, suggesting similar challenges for the target compound’s synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.